3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional functional groups such as a cyclopropylmethyl, trifluoromethyl, and vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the construction of the triazolopyridine core followed by the introduction of the functional groups. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable pyridine derivative with a triazole precursor in the presence of a cyclizing agent can yield the desired triazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolopyridine core but differ in their functional groups and biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring structure and have been investigated for their potential as kinase inhibitors.
Uniqueness
Its trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C13H12F3N3 |
---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-7-ethenyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C13H12F3N3/c1-2-9-5-6-19-10(7-8-3-4-8)17-18-12(19)11(9)13(14,15)16/h2,5-6,8H,1,3-4,7H2 |
InChI Key |
SCAYAVOXSJEMRI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C2=NN=C(N2C=C1)CC3CC3)C(F)(F)F |
Origin of Product |
United States |
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